(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE
Overview
Description
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE is a complex organic compound characterized by its unique structure, which includes isoxazole, pyridine, quinoline, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and quinoline intermediates, followed by their coupling with piperazine under controlled conditions. Common reagents used in these reactions include strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine and quinoline moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry
In chemistry, (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural complexity makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of advanced polymers and coatings.
Mechanism of Action
The mechanism by which (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular processes. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Uniqueness
(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE is unique due to its combination of isoxazole, pyridine, quinoline, and piperazine moieties
Properties
IUPAC Name |
(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O2/c1-18-16-24(30-23-11-7-6-10-21(18)23)32-12-14-33(15-13-32)28(34)22-17-19(2)29-27-25(22)26(31-35-27)20-8-4-3-5-9-20/h3-11,16-17H,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRFIADYWDYECM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=C5C(=NOC5=NC(=C4)C)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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